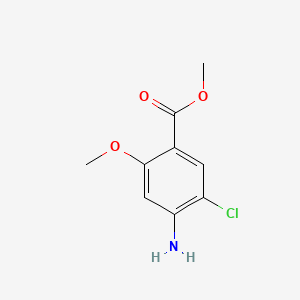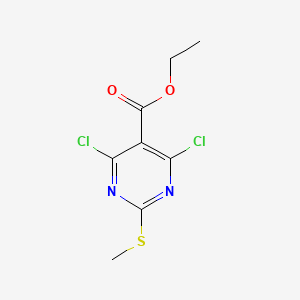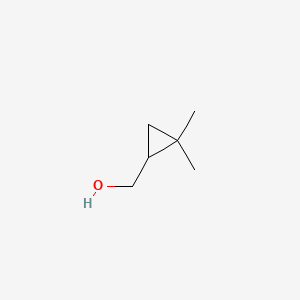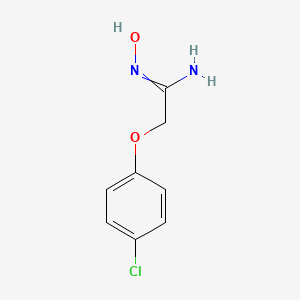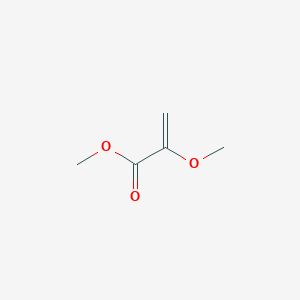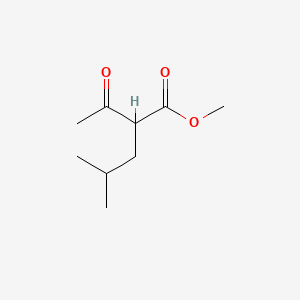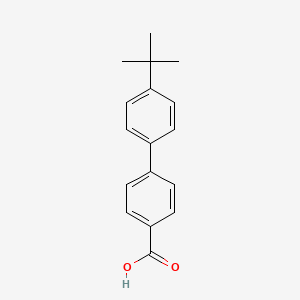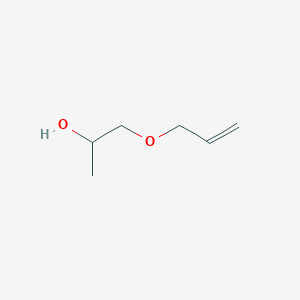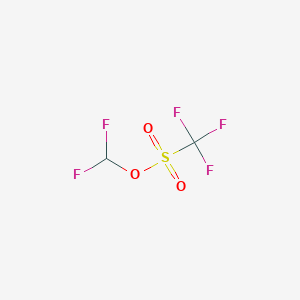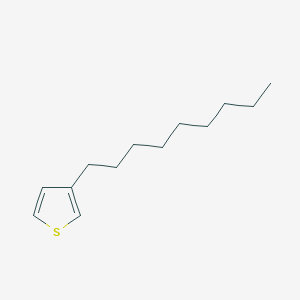
3-Nonylthiophene
Descripción general
Descripción
3-Nonylthiophene (3-NT) is an aromatic sulfur-containing compound derived from thiophene. It is a colorless liquid with a faint odor and a boiling point of 180°C. 3-NT is widely used in the pharmaceutical and chemical industries due to its unique properties. It is known to possess a wide range of biological activities, including antifungal, antibacterial, and antineoplastic properties. In addition, 3-NT has been used in the synthesis of various pharmaceuticals and as an intermediate in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Conductive Copolymers
3-Nonylthiophene is used in the synthesis of new soluble conductive copolymers . These copolymers are created by combining 3-Nonylthiophene (3NT) and 3-methylthiophene (3MT) using FeCl3 in chloroform solution as a catalyst . The resulting copolymers have good thermal stability and low magnetic susceptibility .
Polymer Research
3-Nonylthiophene is used in polymer research . It’s often used in the creation of conducting polymers, which have a wide range of applications in electronics and materials science .
Submicron Films
A technique has been developed for preparing freely suspended submicron films of poly(3-nonylthiophene) (PNT) . These films can be characterized by both infrared (IR) and ultraviolet (UV) spectroscopy .
Electronics
Due to its conductive properties, 3-Nonylthiophene is used in the field of electronics . The copolymers created with 3-Nonylthiophene can be used in various electronic devices .
Material Science
3-Nonylthiophene is used in material science for the creation of new materials with unique properties . The copolymers created with 3-Nonylthiophene have unique structural properties that can be utilized in various applications .
Thermal Stability
The copolymers created with 3-Nonylthiophene have good thermal stability . This makes them suitable for applications that require materials to withstand high temperatures .
Propiedades
IUPAC Name |
3-nonylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22S/c1-2-3-4-5-6-7-8-9-13-10-11-14-12-13/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHSVAMCIZLNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110851-64-4 | |
| Record name | Poly(3-nonylthiophene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110851-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00340736 | |
| Record name | 3-Nonylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nonylthiophene | |
CAS RN |
65016-63-9 | |
| Record name | 3-Nonylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)
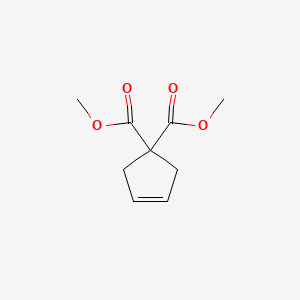
![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1348730.png)
